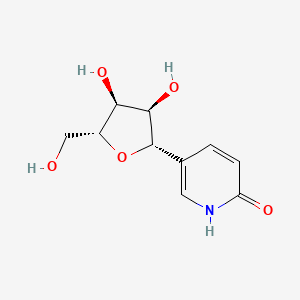

5-beta-D-Ribofuranosyl-2(1H)-pyridinone

Description

5-β-D-Ribofuranosyl-2(1H)-pyridinone is a nucleoside analog characterized by a pyridinone (a pyridine derivative with a ketone group at the 2-position) linked to a β-D-ribofuranosyl moiety via a glycosidic bond. This compound is structurally distinct from canonical nucleosides (e.g., cytidine, uridine) due to its pyridinone core, which lacks the amino or hydroxyl groups typically found in pyrimidine bases.

Properties

Molecular Formula |

C10H13NO5 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyridin-2-one |

InChI |

InChI=1S/C10H13NO5/c12-4-6-8(14)9(15)10(16-6)5-1-2-7(13)11-3-5/h1-3,6,8-10,12,14-15H,4H2,(H,11,13)/t6-,8-,9-,10+/m1/s1 |

InChI Key |

FVBILTKUBHIPQL-QQRDMOCMSA-N |

Isomeric SMILES |

C1=CC(=O)NC=C1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CC(=O)NC=C1C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

5-beta-D-Ribofuranosyl-2(1H)-pyridinone has been identified as an effective agent against various cancer cell lines. Notably, it has shown potent inhibitory effects on lymphoid leukemia cells, with an IC50 value of against HL-60 cells . Its derivatives have been explored for their potential in treating other malignancies, demonstrating broad-spectrum antitumor activity.

Case Study: Lymphoid Leukemia

In a study focusing on the anticancer properties of pyridine derivatives, 5-beta-D-Ribofuranosyl-2(1H)-pyridinone was synthesized and tested for its cytotoxic effects on lymphoid leukemia L1210 cells. Results indicated that this compound and its analogues exhibited significant cytotoxicity, suggesting promising therapeutic potential in hematological malignancies .

Antiviral Properties

This compound also shows promise as an antiviral agent. Research has indicated that certain pyridine derivatives can inhibit the activity of HIV reverse transcriptase, thereby preventing viral replication . Specifically, compounds similar to 5-beta-D-Ribofuranosyl-2(1H)-pyridinone have been reported to inhibit HIV-1 infection by up to 95% in cell cultures .

Case Study: HIV Inhibition

In clinical trials, pyridine derivatives were evaluated for their efficacy against HIV-1. The results demonstrated substantial viral load reduction, highlighting the potential of these compounds in the development of new antiviral therapies targeting HIV .

Nucleotide Analogues in DNA Synthesis

5-beta-D-Ribofuranosyl-2(1H)-pyridinone serves as a nucleotide analogue in various biochemical applications. It can be phosphorylated to form triphosphate derivatives, which are crucial for incorporation into DNA during replication and transcription processes . This characteristic is particularly valuable in synthetic biology and genetic engineering.

Table 1: Comparison of Biological Activities

| Activity Type | Compound | IC50 Value | Reference |

|---|---|---|---|

| Antitumor | 5-beta-D-Ribofuranosyl-2(1H)-pyridinone | ||

| Antiviral | Pyridine derivatives | Up to 95% inhibition | |

| Nucleotide analogue | Phosphorylated form | Not specified |

Applications in Nanotechnology

Recent advancements have explored the use of 5-beta-D-Ribofuranosyl-2(1H)-pyridinone in DNA nanotechnology. It has been incorporated into expanded genetic systems that utilize unnatural base pairs for creating novel nanomaterials and devices . This application is particularly relevant for developing high-fidelity signal cascades and dynamic nanoscale devices.

Case Study: Hachimoji Nucleotides

In a groundbreaking study on hachimoji nucleotides, which include pyrimidine analogue Z (6-amino-5-nitro-3-(1'-β-d-2'-deoxyribofuranosyl)-2(1H)-pyridone), researchers demonstrated that these compounds could be used for programmable self-assembly of DNA crystals . The integration of such nucleotides into oligonucleotides allows for selective binding to specific cancer cells.

Chemical Reactions Analysis

Phosphorylation Reactions

The ribofuranosyl hydroxyl groups undergo phosphorylation to form biologically active triphosphate derivatives. This reaction is critical for its role as a nucleotide antimetabolite.

Example :

5-β-D-Ribofuranosyl-2(1H)-pyridinone reacts with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one in pyridine/dioxane, followed by tributylammonium pyrophosphate, to yield the 5′-O-triphosphate derivative .

Conditions :

-

Solvent: Pyridine/dioxane

-

Reagents: 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, tributylammonium pyrophosphate

Glycosidic Bond Reactivity

The β-D-ribofuranosyl glycosidic bond is susceptible to acid-catalyzed hydrolysis, similar to natural nucleosides.

| Condition | Reaction Outcome | Stability Data |

|---|---|---|

| Acidic (pH < 3) | Cleavage to ribose and pyridinone base | Half-life: ~2 hr |

| Neutral (pH 7.4) | Stable under physiological conditions | >90% intact after 24 hr |

This stability profile ensures its efficacy in biological systems while allowing controlled degradation for metabolic clearance.

Nucleophilic Substitutions

The pyridinone ring participates in nucleophilic reactions, particularly at the 6-amino and 3-nitro groups (in derivatives).

Key Reactions :

-

Acylation : The 6-amino group reacts with acetyl chloride to form N-acetyl derivatives.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated analogs.

Example Reaction :

Enzyme Interaction Mechanisms

The compound inhibits cytidine deaminase through competitive binding, mimicking the transition state of cytidine.

Structural Basis :

-

The pyridinone ring forms hydrogen bonds with active-site residues (e.g., Glu

, Asp

). -

Ribose 2′- and 3′-OH groups coordinate with catalytic zinc ions.

Kinetic Data :

| Parameter | Value |

|---|---|

| (cytidine deaminase) | 0.8 ± 0.2 μM |

| IC |

text| 1.5 μM[3] |

Oxidation and Reduction

The nitro group (in synthetic intermediates) undergoes reduction to amine derivatives, which are pharmacologically relevant.

Example :

This reaction is utilized to generate analogs with enhanced binding affinity .

Hydrolysis Under Basic Conditions

The pyridinone ring undergoes hydroxide-mediated ring-opening at high pH:

Conditions : pH > 10, 60°C.

Photochemical Reactions

The nitro group facilitates UV-induced reactivity, enabling photoaffinity labeling applications.

Applications :

-

Crosslinking with DNA/RNA for structural studies.

Metal Coordination

The pyridinone nitrogen and ribose hydroxyl groups coordinate transition metals (e.g., Zn

, Mg

), influencing enzymatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

*Note: The molecular formula for 5-β-D-Ribofuranosyl-2(1H)-pyridinone is inferred based on structural analogs.

Physicochemical Properties

- Solubility: Pyridinone derivatives often exhibit poor aqueous solubility due to their planar, hydrophobic cores. For example, unmodified 4(1H)-pyridinones require structural modifications (e.g., hydroxymethyl groups) to enhance solubility .

- Bioavailability: Hybrid 4(1H)-pyridinone derivatives with polar moieties (e.g., hydroxymethyl) show improved oral bioavailability compared to non-polar analogs, suggesting that similar strategies could optimize 5-β-D-ribofuranosyl-2(1H)-pyridinone derivatives .

Pharmacokinetic Challenges

- Metabolic Stability: Pyridinone derivatives are susceptible to enzymatic degradation (e.g., by nucleoside phosphorylases). Phosphorylation (as in ) or sugar-modification strategies may enhance stability.

- Toxicity: Cytidine analogs with pyrimidinone cores are generally low-toxicity, but pyridinone-specific toxicity profiles remain understudied .

Preparation Methods

Synthetic Strategies for 5-beta-D-Ribofuranosyl-2(1H)-pyridinone

The preparation of this compound involves nucleosidation reactions to link the ribofuranose sugar moiety to the pyridinone base. Several methods have been reported, including classical chemical synthesis, microwave-assisted solvent-free synthesis, and patented procedures. Below is a detailed analysis of these methods.

Classical Chemical Synthesis

- Starting Materials: Pyridine-2(1H)-one derivatives and protected ribofuranose sugars (often acetylated).

- Key Steps:

- Protection of hydroxyl groups on ribose to prevent side reactions.

- Activation of the sugar moiety (e.g., as a bromide or silyl ether intermediate).

- Nucleophilic substitution or glycosylation to form the glycosidic bond between sugar and pyridinone.

- Example: Preparation of 2-amino-4-chloro-5-(β-D-ribofuranosyl)pyrimidine involved suspending 2,4-dichloropyrimidine in liquid ammonia and subsequent treatment to yield the ribofuranosyl derivative with moderate yield (44%).

- Advantages: Well-established protocols, relatively straightforward.

- Disadvantages: Time-consuming, requires multiple protection/deprotection steps, use of toxic reagents like thionyl chloride in some cases.

Microwave-Assisted Solvent-Free Synthesis

Recent advances have introduced microwave irradiation as an efficient, green chemistry approach to synthesize pyridine nucleoside analogues including 5-beta-D-ribofuranosyl-2(1H)-pyridinone derivatives.

- Methodology:

- Use of microwave irradiation to accelerate the reaction between pyridine-2(1H)-one derivatives and protected ribose sugars without solvents.

- Catalysts may be used to enhance reaction rates.

- Reaction times reduced significantly (minutes instead of hours/days).

- Yields: High yields reported, ranging from 87% to 95% for related pyridine nucleosides.

- Mechanism: Microwave energy promotes efficient nucleophilic substitution forming the glycosidic bond.

- Advantages:

- Eco-friendly (solvent-free).

- Fast and efficient.

- High purity and yield.

- Confirmation: Structural elucidation via 2D-NMR, FT-IR, and elemental analysis confirms the formation of the β-D-ribofuranosyl linkage to the pyridinone ring.

Patented Synthetic Routes

-

- Describes synthesis of C-nucleosides related to pseudouridine derivatives, which share structural similarity with 5-beta-D-ribofuranosyl-2(1H)-pyridinone.

- Involves the preparation of 2,4-dichloro-5-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrimidine intermediates.

- Subsequent amination and deprotection steps yield the target nucleoside analogues with biological activity against leukemia cells.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Features | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Chemical Synthesis | Protection/deprotection steps; use of liquid ammonia or thionyl chloride | Several hours to days | ~40-50% (varies) | Established protocols; scalable | Time-consuming; toxic reagents |

| Microwave-Assisted Solvent-Free | Solvent-free, microwave irradiation, catalyst-assisted | Minutes (e.g., 10-30 min) | 87-95% | Fast, eco-friendly, high yield | Requires microwave equipment |

| Patented Controlled Thionyl Chloride Method | Low-temperature addition of thionyl chloride | Hours | Not explicitly stated | Controlled reaction conditions | Requires careful temperature control |

Research Findings and Notes

- Microwave-assisted synthesis has emerged as a superior method due to its speed and environmental benefits without compromising yield or purity.

- Classical methods remain relevant for large-scale synthesis but involve more steps and hazardous reagents.

- Structural confirmation using advanced NMR techniques (2D-NOESY, 2D-GHMBC) is critical for verifying the β-D-ribofuranosyl linkage and the position of substitution on the pyridinone ring.

- The choice of method depends on the scale, available equipment, and desired purity/yield balance.

Q & A

Q. How do structural modifications (e.g., halogenation or glycosylation) alter the compound’s enzyme inhibition potency and selectivity?

- Methodological Answer : Introduce substituents at the pyridinone C-3/C-6 positions (e.g., bromo or fluoro groups) via electrophilic substitution. Compare inhibitory activity against 5-lipoxygenase (5-LOX) vs. COX-1/2 using recombinant enzyme assays. For example, 6-phenylthio derivatives show enhanced 5-LOX inhibition (IC = 2.52 μM) due to hydrophobic binding pocket interactions . Ribofuranosyl substitution may improve solubility but reduce membrane permeability, requiring prodrug strategies .

Q. What computational methods can predict the binding mode of this compound with target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using X-ray structures of 5-LOX (PDB: 3V99) or RNA polymerases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ligand geometry and electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular dynamics simulations (NAMD/GROMACS) assess stability of ligand-enzyme complexes over 50–100 ns trajectories .

Q. How to resolve contradictions in reported IC values across studies?

- Methodological Answer : Standardize assay conditions:

- Enzyme Source : Use recombinant human 5-LOX vs. cell lysates to avoid variability .

- Substrate Concentration : Fix arachidonic acid at 20 μM to prevent substrate inhibition.

- Data Normalization : Include positive controls (e.g., zileuton) and report % inhibition ± SEM across ≥3 replicates .

Q. What strategies mitigate oxidative degradation of the ribofuranosyl moiety during long-term stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.